4-Bromo-6-(4-methoxyphenethyl)pyrimidine
CAS No.: 2098010-10-5
Cat. No.: VC3146130
Molecular Formula: C13H13BrN2O
Molecular Weight: 293.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098010-10-5 |
|---|---|
| Molecular Formula | C13H13BrN2O |
| Molecular Weight | 293.16 g/mol |
| IUPAC Name | 4-bromo-6-[2-(4-methoxyphenyl)ethyl]pyrimidine |
| Standard InChI | InChI=1S/C13H13BrN2O/c1-17-12-6-3-10(4-7-12)2-5-11-8-13(14)16-9-15-11/h3-4,6-9H,2,5H2,1H3 |
| Standard InChI Key | VGVXGPYAIZXDLX-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCC2=CC(=NC=N2)Br |
| Canonical SMILES | COC1=CC=C(C=C1)CCC2=CC(=NC=N2)Br |
Introduction
Chemical Properties and Structure
Chemical Identifiers and Database Information
For research and regulatory purposes, 4-Bromo-6-(4-methoxyphenethyl)pyrimidine is associated with various chemical identifiers that facilitate its unambiguous identification. The compound is registered with CAS number 2098010-10-5, which serves as its unique identifier in chemical literature and databases. Its IUPAC name, 4-bromo-6-[2-(4-methoxyphenyl)ethyl]pyrimidine, provides a systematic nomenclature reference according to international chemical naming conventions. For computational chemistry applications and database searching, the compound is represented by its Standard InChI: InChI=1S/C13H13BrN2O/c1-17-12-6-3-10(4-7-12)2-5-11-8-13(14)16-9-15-11/h3-4,6-9H,2,5H2,1H3 and the corresponding InChIKey: VGVXGPYAIZXDLX-UHFFFAOYSA-N. Additionally, the compound can be represented in various SMILES notations, including COC1=CC=C(C=C1)CCC2=CC(=NC=N2)Br (canonical SMILES), which encodes its structural information in a linear format suitable for computational processing. The compound is also listed in the PubChem database under the identifier 121205699, providing researchers with a centralized resource for accessing additional information about this chemical entity.
Comprehensive Chemical Data
Table 1 below presents a comprehensive compilation of the chemical data associated with 4-Bromo-6-(4-methoxyphenethyl)pyrimidine, providing researchers with essential information for identification and characterization purposes.
| Parameter | Value |
|---|---|
| CAS Number | 2098010-10-5 |
| Chemical Name | 4-Bromo-6-(4-methoxyphenethyl)pyrimidine |
| IUPAC Name | 4-bromo-6-[2-(4-methoxyphenyl)ethyl]pyrimidine |
| Molecular Formula | C13H13BrN2O |
| Molecular Weight | 293.16 g/mol |
| Standard InChI | InChI=1S/C13H13BrN2O/c1-17-12-6-3-10(4-7-12)2-5-11-8-13(14)16-9-15-11/h3-4,6-9H,2,5H2,1H3 |
| Standard InChIKey | VGVXGPYAIZXDLX-UHFFFAOYSA-N |
| SMILES Notation | COC1=CC=C(C=C1)CCC2=CC(=NC=N2)Br |
| Canonical SMILES | COC1=CC=C(C=C1)CCC2=CC(=NC=N2)Br |
| PubChem Compound ID | 121205699 |
| Last Database Update | August 16, 2023 |
This compilation of chemical data provides researchers with essential information for accurately identifying and working with 4-Bromo-6-(4-methoxyphenethyl)pyrimidine in laboratory settings.
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